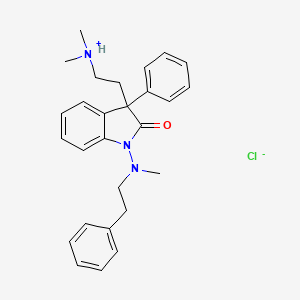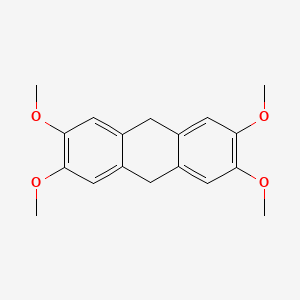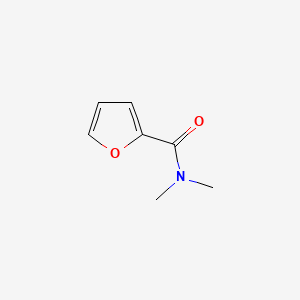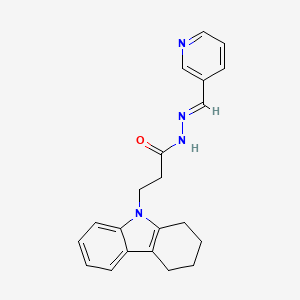
2-Pentadecyl-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentadecyl-1,3-dithiane is an organosulfur compound with the molecular formula C19H38S2 It is a derivative of 1,3-dithiane, where a pentadecyl group is attached to the second carbon of the dithiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-pentadecyl-1,3-dithiane typically involves the reaction of 1,3-propanedithiol with a suitable aldehyde or ketone under acidic conditions to form the dithiane ring. The pentadecyl group can be introduced through alkylation reactions using appropriate alkyl halides .
Industrial Production Methods
the general principles of dithiane synthesis can be applied, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentadecyl-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to form the corresponding thiol or hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like organolithium reagents and Grignard reagents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted dithianes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pentadecyl-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mécanisme D'action
The mechanism of action of 2-pentadecyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize carbanions, making it a versatile intermediate in organic synthesis. The compound can also interact with molecular targets through its sulfur atoms, potentially affecting biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: The parent compound without the pentadecyl group.
2-Heptadecyl-1,3-dithiane: Similar structure with a heptadecyl group instead of a pentadecyl group.
2-(2-Methylphenyl)-1,3-dithiane: A derivative with a methylphenyl group.
Uniqueness
2-Pentadecyl-1,3-dithiane is unique due to its long alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important .
Propriétés
Numéro CAS |
59014-51-6 |
|---|---|
Formule moléculaire |
C19H38S2 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
2-pentadecyl-1,3-dithiane |
InChI |
InChI=1S/C19H38S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20-17-15-18-21-19/h19H,2-18H2,1H3 |
Clé InChI |
AFDAZDZNDWAUHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1SCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12003730.png)

![Ethyl 4-[(methylcarbamothioyl)amino]benzoate](/img/structure/B12003743.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12003751.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003753.png)


